N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide
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Description
N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide is a useful research compound. Its molecular formula is C22H17N5OS and its molecular weight is 399.47. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is Sterol 14-alpha demethylase (CYP51) . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of fungal cell membranes .
Mode of Action
The compound interacts with its target, CYP51, and inhibits its function . This inhibition disrupts the formation of ergosterol, leading to alterations in the fungal cell membrane .
Biochemical Pathways
The compound affects the ergosterol biosynthesis pathway . Ergosterol is essential for maintaining the integrity and fluidity of fungal cell membranes. Its depletion leads to increased membrane permeability and ultimately, cell death .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties were analyzed in silico
Result of Action
The compound exhibits potent antifungal activity, particularly against Candida species, including several multidrug-resistant strains . It has been observed to have minimum inhibitory concentrations ranging from 4 to 16 µg/mL and minimum fungicidal concentrations in the range of 4‒32 µg/mL .
Action Environment
Properties
IUPAC Name |
N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5OS/c1-15-20(29-22(23-15)26-11-6-7-12-26)21(28)25-17-9-3-2-8-16(17)18-14-27-13-5-4-10-19(27)24-18/h2-14H,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JROHUWPYHFGXOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NC3=CC=CC=C3C4=CN5C=CC=CC5=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.